2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid
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Overview
Description
2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H10N2O3S and a molecular weight of 214.24 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with methylamine and sulfur-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate: A methyl ester derivative with similar chemical properties.
2-[methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid: A benzoic acid derivative with comparable reactivity.
Uniqueness
2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H10N2O3S |
---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
2-(N,S-dimethylsulfonimidoyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3S/c1-9-14(2,13)7-6(8(11)12)4-3-5-10-7/h3-5H,1-2H3,(H,11,12) |
InChI Key |
FJXLHQMEKNCEJX-UHFFFAOYSA-N |
Canonical SMILES |
CN=S(=O)(C)C1=C(C=CC=N1)C(=O)O |
Origin of Product |
United States |
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